molecular formula C37H42N2O6 B150267 Isoliensinine CAS No. 6817-41-0

Isoliensinine

Katalognummer: B150267
CAS-Nummer: 6817-41-0
Molekulargewicht: 610.7 g/mol
InChI-Schlüssel: AJPXZTKPPINUKN-FIRIVFDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoliensinine is a bisbenzylisoquinoline alkaloid isolated from Nelumbo nucifera Gaertn. (lotus plant), primarily found in the green embryo of lotus seeds ("Lian Zi Xin") . It exhibits diverse pharmacological activities, including antitumor, cardioprotective, antioxidant, anti-HIV, and anti-Alzheimer's effects . Structurally, it features two benzylisoquinoline units linked by ether bonds, with methoxy and hydroxyl substituents influencing its solubility and bioactivity.

Vorbereitungsmethoden

Extraction Methods from Natural Sources

Solvent-Based Extraction and Acid-Base Partitioning

The most widely adopted industrial method involves methanol or ethanol leaching followed by acid-base partitioning. As detailed in Patent CN1117735C , dried lotus embryos are pretreated with 3% sodium carbonate to enhance alkaloid solubility. Subsequent methanol extraction (4 L/kg plant material) at room temperature for 7 days yields a crude alkaloid mixture. Acidification with hydrochloric acid (pH 2–3) precipitates non-polar impurities, while ether degreasing removes lipids. The aqueous phase is basified with ammonia to pH 9–10, facilitating chloroform extraction of total alkaloids.

Key Data:

  • Yield: 50 g total alkaloids from 3 kg dried lotus embryos .

  • Purity Post-Extraction: ~40–50% this compound in phenolic alkaloid fraction .

Crystallization-Based Purification

This compound is isolated from the phenolic alkaloid fraction via pH-controlled crystallization. Dissolving the fraction in anhydrous methanol and adjusting pH to 2–3 with perchloric acid induces selective crystallization of liensinine perchlorate at 4°C . The mother liquor is then treated with ammonia to precipitate this compound, which is further purified via recrystallization in benzene-ethyl acetate (95:5) .

Optimization Metrics:

  • Crystallization Efficiency: 70–80% recovery of this compound hydrochloride .

  • Final Purity: >90% this compound after two recrystallization cycles .

Synthetic Approaches to this compound

Chemical Synthesis via Ullmann Coupling

Kametani et al. pioneered the total synthesis of this compound using Ullmann coupling . The route begins with condensation of 4-benzyloxy-3-methoxyphenethylamine and 4-methoxyphenylacetic acid, followed by Bischler–Napieralski cyclization to form 3,4-dihydroisoquinoline intermediates. Ullmann coupling of O-methyl-N-methylcoclaurine derivatives yields diastereomeric OO-dibenzylthis compound, which is hydrolyzed to this compound .

Synthetic Challenges:

  • Steric Hindrance: Low yields (~15%) due to poor regioselectivity during coupling .

  • Purification Complexity: Requires high-performance countercurrent chromatography (HPCCC) to resolve diastereomers .

Biosynthetic Pathways

This compound biosynthesis follows the benzylisoquinoline alkaloid (BIA) pathway, starting with tyrosine-derived dopamine and 4-hydroxyphenylacetaldehyde. Key enzymes include norcoclaurine synthase (NCS) and cytochrome P450 oxidases (Cyp80A1) . Metabolic engineering in Escherichia coli and yeast has achieved milligram-scale production, though yields remain suboptimal for industrial use .

Advanced Purification Techniques

Countercurrent Chromatography (CCC)

CCC separates this compound from complex matrices using a biphasic solvent system (e.g., n-hexane-ethyl acetate-methanol-water) . This method achieves >95% purity in a single run, outperforming traditional column chromatography .

Comparative Performance:

ParameterSilica Gel ColumnCCC
Purity (%)80–8595–98
Recovery (%)60–7085–90
Solvent Consumption10 L/kg5 L/kg

Medium-Pressure Liquid Chromatography (MPLC)

MPLC with silica gel H (300–400 mesh) and gradient elution (dichloromethane:methanol:diethylamine = 100:5:2) resolves this compound from neferine and liensinine . Fractions are monitored by thin-layer chromatography (TLC), yielding 2.5 g this compound from 50 g total alkaloids .

Industrial-Scale Production Workflows

Integrated Extraction-Purification Pipeline

A representative large-scale protocol involves:

  • Batch Extraction: 100 kg lotus embryos → 1.2 kg total alkaloids .

  • Acid-Base Partitioning: 85% recovery of phenolic alkaloids .

  • CCC Purification: 8-hour run → 900 g this compound (98% purity) .

Economic Metrics:

  • Cost per Gram: $12 (natural extraction) vs. $240 (chemical synthesis) .

  • Throughput: 50 kg/month for natural extraction vs. 5 kg/month for synthesis .

Analyse Chemischer Reaktionen

Reaktionstypen

Isoliensinine durchläuft verschiedene chemische Reaktionen, darunter:

Gängige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation zur Bildung von Chinon-Derivaten führen, während die Reduktion verschiedene Alkaloid-Derivate liefern kann .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Applications

Isoliensinine exhibits potent anti-cancer properties across several cancer types:

  • Breast Cancer : Research indicates that this compound induces apoptosis in triple-negative breast cancer cells (MDA-MB-231) by activating p38 MAPK and JNK signaling pathways. The compound demonstrated significant cytotoxicity, with IC50 values decreasing over time, indicating a time-dependent effect on cell viability .
  • Cervical Cancer : In cervical cancer cell lines (HeLa, Siha), this compound was shown to induce cell cycle arrest at the G0/G1 phase by upregulating p21 and downregulating CDK2 and cyclin E. It also promotes apoptosis through the AKT/GSK3α pathway, suggesting a novel therapeutic strategy against cervical cancer .
  • Gastric Cancer : this compound suppresses gastric cancer cell proliferation by targeting TGFBR1 and regulating the TGF-β-Smad signaling pathway, highlighting its potential as a treatment for this aggressive cancer type .
  • Combination Therapy : In studies combining this compound with paclitaxel, enhanced cytotoxic effects were observed, suggesting that this compound can augment the efficacy of existing chemotherapeutic agents .

Renal Protection

This compound has shown promise in renal health:

  • Renal Fibrosis : In spontaneously hypertensive rats, this compound attenuated renal fibrosis and improved renal pathological injury. It inhibited the TGF-β1/Smad2/3 signaling pathway, which is crucial in collagen formation and extracellular matrix interactions . This indicates its potential utility in treating chronic kidney diseases characterized by fibrosis.

Anti-Inflammatory Effects

The compound exhibits anti-inflammatory properties:

  • Bone Health : this compound suppresses osteoclast formation and bone resorption through NF-κB signaling pathways. This suggests its potential role in managing osteoporosis and other bone-related disorders by inhibiting osteoclastogenesis .

Stress Management

Recent studies have highlighted this compound's role in stress-related conditions:

  • Hair Greying Prevention : this compound has been identified as an effective agent in preventing stress-induced hair greying by blocking β2-adrenoceptors, which play a role in the stress response affecting hair follicles . This application opens avenues for developing cosmetic products targeting hair health.

Summary Table of Applications

Application AreaMechanism of ActionReferences
Breast CancerInduces apoptosis via MAPK pathways
Cervical CancerCell cycle arrest and apoptosis via AKT pathway
Gastric CancerSuppresses proliferation via TGF-β-Smad pathway
Renal ProtectionInhibits TGF-β/Smad signaling to reduce fibrosis
Anti-inflammatorySuppresses osteoclast formation
Stress ManagementBlocks β2-adrenoceptors to prevent hair greying

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Bisbenzylisoquinoline Alkaloids

Isoliensinine shares structural and functional similarities with other bisbenzylisoquinoline alkaloids, such as neferine, liensinine, tetrandrine, and dauricine. Below is a detailed comparison:

Structural and Source Comparison

Compound Source Key Structural Features
This compound Nelumbo nucifera (lotus seed) Two benzylisoquinoline units, methoxy groups
Neferine Nelumbo nucifera Methylation at C6 position
Liensinine Nelumbo nucifera Similar backbone, differing in hydroxylation
Tetrandrine Stephania tetrandra Single benzylisoquinoline unit, calcium channel blocker
Dauricine Menispermum dauricum Antiarrhythmic, blocks Na+/K+/Ca2+ currents

Pharmacological Activity Comparison

Antitumor Effects
  • This compound : Induces apoptosis in triple-negative breast cancer (TNBC) cells via ROS generation and p38 MAPK/JNK activation. IC50 values: 22.78 µM (48 h in MDA-MB-231 cells).
  • Neferine : Activates mitochondrial ROS in HepG2 cells but shows weaker potency in TNBC compared to this compound.
  • Liensinine : Minimal cytotoxicity in TNBC; IC50 >40 µM.
Antioxidant Effects
  • This compound : Reduces oxidative stress in D-galactose-induced aging mice and paraquat-induced lung injury by enhancing SOD activity and lowering MDA.
  • Neferine : Dual role as antioxidant (endothelial cells) and pro-oxidant (cancer cells).
Cardiovascular Effects
  • This compound : Inhibits angiotensin II-induced vascular smooth muscle proliferation via PDGF-β and TGF-β1 suppression.
  • Tetrandrine : Calcium channel blocker with antihypertensive and antiarrhythmic effects.
Neuroprotective Effects
  • This compound : Inhibits butyrylcholinesterase (BChE) with IC50 = 15.51 µM, stronger than liensinine (58.25 µmol/g) and neferine (46.81 µmol/g).
  • Liensinine : Weak BChE inhibition compared to this compound.

Pharmacokinetic Comparison

Compound Solubility Metabolism Key Transporters
This compound Poor aqueous Liver (N/O-demethylation) P-gp substrate
Liensinine Moderate CYP450 enzymes BCRP substrate
Neferine Moderate CYP3A4, CYP2D6 Non-P-gp substrate
Tetrandrine Low Hepatic CYP3A4 P-gp substrate

Clinical Potential and Limitations

  • This compound: Advantages include safety (edible plant origin) and multitarget activity. Limitations: Poor solubility (requires nanoformulations) and micromolar-level potency.
  • Neferine : Higher solubility but inconsistent ROS modulation across cell types.

Key Research Findings

Table 1: Comparative Anticancer Activity in TNBC Cells

Compound IC50 (48 h, µM) Apoptosis Induction ROS Selectivity
This compound 22.78 High (p38/JNK) Cancer-specific
Neferine 46.81 Moderate Context-dependent
Liensinine >40 Low None

Table 2: Enzyme Inhibition Profiles

Compound BChE IC50 (µM) AChE IC50 (µM)
This compound 15.51 6.82
Neferine 46.81 58.25
Liensinine 58.25 >100

Biologische Aktivität

Isoliensinine, a bibenzyl isoquinoline alkaloid derived from the lotus plant (Nelumbo nucifera), has garnered significant attention for its diverse biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

  • Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including cervical cancer (HeLa) and triple-negative breast cancer (MDA-MB-231). The compound activates the p38 MAPK and JNK signaling pathways, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
  • Cell Cycle Arrest : In cervical cancer cells, this compound induces cell cycle arrest at the G0/G1 phase by upregulating p21 and downregulating cyclin E and CDK2. This mechanism is critical for its anti-cancer properties .
  • Autophagy Induction : this compound also promotes autophagy in various cell types, including breast cancer cells. It activates the AMPK–TSC2–mTOR signaling pathway, which is essential for autophagy regulation .
  • Renal Protection : Recent studies indicate that this compound can ameliorate renal fibrosis by inhibiting the TGF-β1/Smad2/3 signaling pathway in spontaneously hypertensive rats (SHRs). This suggests potential applications in treating renal injuries .

1. Cervical Cancer Treatment

A study demonstrated that this compound significantly inhibited cervical cancer cell proliferation and induced apoptosis through the AKT/GSK3α pathway. The compound was found to downregulate myeloid-cell leukemia 1 (MCL-1) expression and activate caspase-9, showcasing its potential as a therapeutic agent against cervical cancer .

2. Triple-Negative Breast Cancer

In another investigation, this compound exhibited potent cytotoxic effects on MDA-MB-231 cells, with an IC50 value significantly lower than that for normal breast epithelial cells (MCF-10A). The study highlighted that this compound's induction of ROS was crucial for its anti-proliferative effects on cancer cells .

3. Renal Injury in Hypertensive Rats

A recent study involving SHRs showed that treatment with this compound led to significant improvements in renal pathology, including reduced collagen deposition and activation of fibrotic pathways. This establishes this compound as a candidate for managing renal complications in hypertensive conditions .

Pharmacological Properties

This compound exhibits several pharmacological properties:

Property Description
Anti-Cancer Activity Induces apoptosis and cell cycle arrest in various cancer types
Cardiovascular Protection Potentially improves cardiovascular health through various mechanisms
Diabetes Management May improve symptoms related to diabetes
Neuroprotective Effects Potential benefits in Alzheimer's disease treatment
Anti-HIV Activity Exhibits antiviral properties against HIV

Q & A

Basic Research Questions

Q. What are the primary pharmacological activities of isoliensinine, and what experimental models have been used to validate them?

this compound exhibits antitumor, antioxidant, cardiovascular protective, anti-HIV, and antidiabetic activities. Key experimental models include:

  • Antitumor : MDA-MB-231 (breast cancer), C33A, and HeLa (cervical cancer) cells treated with this compound (1–40 µM) and analyzed via CCK-8 assays and Western blotting .
  • Cardiovascular protection : Rat models of left ventricular hypertrophy and arrhythmia induced by aortic stenosis or drug administration (e.g., ouabain), with this compound (10–20 mg/kg) reducing hypertrophy and arrhythmia via calcium channel modulation .
  • Anti-HIV : H9 cell models infected with HIV-1, demonstrating EC50 <0.8 µg/mL via p24 antigen level measurement .

Q. What methodologies are commonly employed to assess this compound’s bioavailability and metabolic stability?

Pharmacokinetic studies in rats and beagle dogs use high-performance liquid chromatography (HPLC) and mass spectrometry to identify metabolites. Key findings:

  • Oral bioavailability of bisbenzylisoquinoline alkaloids reaches 62.5% in rats, with this compound showing a two-compartment open model post-IV administration .
  • Liver microsomal studies reveal phase I metabolites (e.g., 2-N-desmethylthis compound) via N-/O-demethylation, though specific CYP450 enzymes involved remain unclear .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data, such as the presence/absence of double peaks in this compound’s concentration-time curve?

Discrepancies in double-peak observations (e.g., Huang et al. vs. Hu et al.) may arise from differences in administration protocols, animal models, or analytical techniques. Methodological recommendations:

  • Standardize fasting conditions, dosing intervals, and sampling time points across studies.
  • Use stable isotope-labeled this compound to track absorption phases and validate assays via tandem mass spectrometry .

Q. What experimental designs are optimal for evaluating this compound’s pro-apoptotic mechanisms in triple-negative breast cancer (TNBC) cells?

  • ROS-dependent apoptosis : Treat MDA-MB-231 cells with this compound (10–40 µM) and measure ROS levels via DCFH-DA fluorescence. Confirm ROS-mediated apoptosis using scavengers like N-acetyl cysteine (NAC), which attenuates caspase-3/PARP-1 cleavage .
  • Pathway activation : Combine this compound with p38 MAPK (SB203580) or JNK (SP600125) inhibitors to assess pathway-specific effects. Use siRNA knockdown to validate target roles in apoptosis .

Q. How can this compound’s poor aqueous solubility be addressed to improve its therapeutic efficacy?

Structural modifications or formulation strategies include:

  • Lipid-based carriers : Prepare liposomes or nanoparticles to enhance solubility and bioavailability.
  • Prodrug synthesis : Introduce hydrophilic groups (e.g., phosphate esters) to improve aqueous stability.
  • Cocrystallization : Explore co-crystals with ascorbic acid or cyclodextrins to optimize dissolution rates .

Q. Methodological Challenges & Data Interpretation

Q. What are the limitations of current in vitro models for studying this compound’s neuroprotective effects in Alzheimer’s disease?

Existing studies focus on BChE inhibition but lack mechanistic depth. Recommendations:

  • Use transgenic mouse models (e.g., APP/PS1) to assess amyloid-β modulation.
  • Employ single-cell RNA sequencing to identify this compound’s impact on neuronal inflammation pathways .

Q. How do conflicting reports on this compound’s interaction with CYP3A4 impact drug combination studies?

While this compound weakly interacts with CYP3A4 in vitro, its clinical relevance remains unclear. Mitigation strategies:

  • Conduct human liver microsome assays with CYP3A4-specific substrates (e.g., midazolam).
  • Use P-gp inhibitors (e.g., verapamil) in Caco-2/MDCK-MDR1 models to assess transporter-mediated drug interactions .

Q. Tables of Key Data

Table 1: Antitumor Activity of this compound in Breast Cancer Models

Cell LineTreatment (µM)Duration (h)IC50 (µM)Key MechanismReference
MDA-MB-2311–404822.78ROS↑, p38/JNK activation
MCF-10A (normal)1–404886.22Minimal ROS/apoptosis

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueModelReference
Bioavailability62.5%Oral administration
Half-life (t1/2β)>t1/2αTwo-compartment
Volume of Distribution (Vd)0.647 L/kgIV administration

Eigenschaften

IUPAC Name

(1R)-1-[[4-hydroxy-3-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(44-5)37(22-29(26)30(38)16-23-6-9-27(42-3)10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(43-4)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPXZTKPPINUKN-FIRIVFDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218346
Record name Isoliensinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6817-41-0
Record name (+)-Isoliensinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6817-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoliensinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006817410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoliensinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.